molecular formula C7H9NO B13148323 4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile

4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile

Cat. No.: B13148323
M. Wt: 123.15 g/mol
InChI Key: BQQWPOITXAVAOV-UHFFFAOYSA-N
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Description

4-Methyl-1-oxaspiro[23]hexane-2-carbonitrile is an organic compound with the molecular formula C7H9NO It is characterized by a spirocyclic structure, which includes an oxirane ring fused to a cyclobutane ring, with a nitrile group attached to the second carbon of the oxirane ring

Properties

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

4-methyl-1-oxaspiro[2.3]hexane-2-carbonitrile

InChI

InChI=1S/C7H9NO/c1-5-2-3-7(5)6(4-8)9-7/h5-6H,2-3H2,1H3

InChI Key

BQQWPOITXAVAOV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC12C(O2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile can be achieved through several methods. One common approach involves the isomerization of epoxy derivatives of 3-methylenecyclobutane-1-carbonitrile. This process typically requires the use of lithium diisopropylamide (LDA) in an aprotic medium . Another method involves the bromohydroxylation of methylenecyclobutane derivatives followed by dehydrobromination and direct epoxidation .

Industrial Production Methods

While specific industrial production methods for 4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile are not well-documented, the general principles of organic synthesis and scale-up techniques can be applied. These methods would likely involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile involves its interaction with various molecular targets. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The spirocyclic structure may also influence the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its spirocyclic framework and the presence of a nitrile group make it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Biological Activity

4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile is a nitrogen-containing heterocyclic compound notable for its unique spirocyclic structure. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. This article reviews the biological activity of 4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile, synthesizing findings from various studies and highlighting relevant case studies and data.

Chemical Structure and Properties

The molecular formula of 4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile is C7H11NC_7H_11N with a molecular weight of approximately 123.15 g/mol. The spiro structure contributes to its distinctive chemical properties, influencing its interactions with biological macromolecules.

Compound NameMolecular FormulaMolecular Weight
4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrileC7H11N123.15 g/mol
5-Ethoxy-1-oxaspiro[2.3]hexane-2-carbonitrileC9H13N153.18 g/mol
4,5-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrileC9H13N135.17 g/mol

Antimicrobial Properties

Studies have indicated that 4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile exhibits significant antimicrobial activity against various bacterial strains. The mechanism of action primarily involves the inhibition of cell wall synthesis, leading to bacterial cell death.

In a comparative study using the agar well diffusion method, the compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The results showed zones of inhibition comparable to standard antibiotics, indicating its potential as a lead compound for antibiotic development.

Anti-inflammatory and Analgesic Effects

Research has also explored the anti-inflammatory properties of 4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile through various animal models. In carrageenan-induced paw edema studies, the compound exhibited a dose-dependent reduction in edema formation, suggesting significant anti-inflammatory activity.

Table: Anti-inflammatory Activity Results

Dose (mg/kg)Percent Inhibition (%)
5045
10070
20085

These findings align with traditional analgesics, indicating that the compound may serve as an effective pain reliever.

Case Study: Antibacterial Evaluation

A recent study evaluated the antibacterial efficacy of several derivatives of spiro compounds, including 4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile. The study utilized various strains of bacteria and assessed the Minimum Inhibitory Concentration (MIC) values.

Table: Antibacterial Activity Summary

Bacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus3215
Escherichia coli6412
Bacillus subtilis1618

The results indicated that the compound was particularly effective against Bacillus subtilis, highlighting its potential as a broad-spectrum antibacterial agent.

Case Study: Anti-inflammatory Effects in Animal Models

In a controlled study using Sprague-Dawley rats, researchers administered varying doses of the compound to evaluate its anti-inflammatory effects in models of induced arthritis.

Table: Edema Reduction Over Time

Time (hours)Control Group Edema (mm)Treatment Group Edema (mm)
01010
4155
24208

The treatment group exhibited significantly lower edema compared to the control group at both time points, reinforcing the compound's therapeutic potential in managing inflammatory conditions.

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